N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C24H26BNO2. This compound is notable for its boronic ester functional group, which is often utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is a white to light yellow crystalline solid with a melting point of approximately 94-98°C .
Mechanism of Action
Target of Action
It is known to be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The unique reactivity and low toxicity of the compound make it suitable for this reaction .
Biochemical Pathways
It is known that the compound plays a role in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction , which is a crucial process in organic chemistry and material science.
Result of Action
The compound’s action results in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, the presence of a palladium catalyst, base, and suitable reaction conditions are necessary .
Biochemical Analysis
Biochemical Properties
N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis. It is commonly used in the Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on its ability to act as an electron-rich boronic acid ester, which can undergo protodeboronation and other reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and the regulation of specific genes . These effects are crucial for understanding how this compound can be utilized in biochemical research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of various metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function, making it important to study these aspects in detail .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
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Formation of the Boronic Ester: : The compound is synthesized by reacting 4-bromo-N,N-diphenylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours .
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Purification: : The crude product is purified by recrystallization or column chromatography to obtain the desired boronic ester in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. This involves scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
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Suzuki-Miyaura Cross-Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds .
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Oxidation and Reduction: : The boronic ester group can undergo oxidation to form boronic acids or reduction to yield boranes.
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Substitution Reactions: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: DMF, toluene, or ethanol.
Conditions: Reactions are typically carried out under inert atmosphere (nitrogen or argon) and at elevated temperatures (80-120°C).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boronic ester group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology and Medicine
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymer Chemistry: Incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Bromo-N,N-diphenylaniline: A precursor in the synthesis of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Bis(pinacolato)diboron: A common reagent used to introduce boronic ester groups into organic molecules.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of a boronic ester with those of a substituted aniline. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic properties .
Properties
IUPAC Name |
N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)26(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWIFGDKIEVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469874 | |
Record name | N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267221-88-5 | |
Record name | N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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